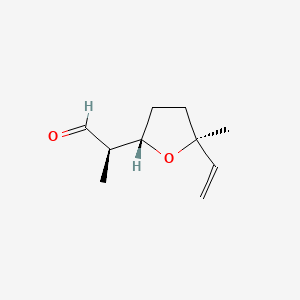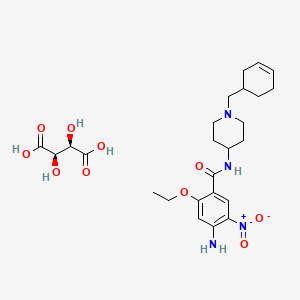
Cinitapridtartrat
Übersicht
Beschreibung
Cinitapride tartrate, also known as Cinitapride tartrate, is a useful research compound. Its molecular formula is C25H36N4O10 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinitapride tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinitapride tartrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von Magen-Darm-Erkrankungen
Cinitapridtartrat ist ein gastroprokinetisches Medikament . Es ist zur Behandlung von Magen-Darm-Erkrankungen indiziert, die mit Motilitätsstörungen verbunden sind, wie z. B. gastroösophageale Refluxkrankheit (GERD), nicht-ulzeröse Dyspepsie und verzögerte Magenentleerung .
Prokinetisches Mittel
Cinitaprid-Hydrogentartrat wirkt als prokinetisches Mittel . Es wird häufig bei GERD und Oberbauchschmerzen verschrieben .
Formulierung mit sofortiger Freisetzung
This compound wurde in der Formulierungsentwicklung, Charakterisierung und Optimierung von Tabletten mit sofortiger Freisetzung (IR) verwendet . Ziel der Studie war es, eine oder mehrere Cinitaprid-Tablettenformulierungen (1 mg) mit sofortiger Freisetzung durch Direktverpressung unter Verwendung der zentralen zusammengesetzten rotatorischen Technik zu entwickeln und zu optimieren .
Spektrophotometrischer Assay
Es wurden neue spektrophotometrische Methoden entwickelt und validiert, um Cinitaprid-Hydrogentartrat-Tabletten in Acetatpuffer (pH 4,0) und Phosphatpuffer (pH 5,0) zu bestimmen . Die vorgeschlagenen Methoden wurden auf die im Handel erhältlichen Cinitaprid-Formulierungen angewendet und es wurde festgestellt, dass die Methoden einfach, präzise und genau sind .
Antagonist der 5-HT2-Rezeptoren
Cinitaprid wirkt als Antagonist der 5-HT2-Rezeptoren . Diese Eigenschaft trägt zu seiner Wirksamkeit bei der Behandlung von Magen-Darm-Motilitätsstörungen bei .
Agonist an 5-HT1- und 5-HT4-Rezeptoren
Cinitaprid wirkt auch als Agonist an 5-HT1- und 5-HT4-Rezeptoren . Diese doppelte Wirkung macht es zu einem vielseitigen Medikament bei der Behandlung von Magen-Darm-Erkrankungen .
Wirkmechanismus
Target of Action
Cinitapride tartrate primarily targets the serotonin receptors in the body . It acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .
Mode of Action
Cinitapride tartrate interacts with its targets by blocking the presynaptic serotonin receptors and increasing the release of serotonin , resulting in greater serotonergic activity . This interaction leads to changes in the gastrointestinal system, particularly enhancing the release of acetylcholine , a neurotransmitter that plays a vital role in the contraction and relaxation of gastrointestinal muscles .
Biochemical Pathways
The primary biochemical pathway affected by cinitapride tartrate is the serotonergic pathway . By stimulating the 5-HT4 receptors and blocking the 5-HT2 receptors, cinitapride tartrate enhances the release of acetylcholine . This increased acetylcholine release affects the contraction and relaxation of gastrointestinal muscles, thereby influencing gastrointestinal motility .
Pharmacokinetics
After oral administration, the maximum plasma levels of cinitapride tartrate are reached within two hours . The compound has an elimination half-life of 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . In rats, cinitapride tartrate follows a two-compartment model with a large distribution volume and a relatively slow clearance rate .
Result of Action
The primary result of cinitapride tartrate’s action is the enhancement of gastrointestinal motility . This is achieved through the increased release of acetylcholine, which stimulates the contraction and relaxation of gastrointestinal muscles . As a result, cinitapride tartrate is typically used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Action Environment
The action of cinitapride tartrate can be influenced by various environmental factors. For instance, the formulation of the drug can impact its bioavailability and efficacy . Immediate-release tablet formulations of cinitapride tartrate have been developed using direct compression technology, which can enhance the drug’s release and absorption . Furthermore, the drug’s stability can be affected by storage conditions, with optimized formulations showing high stability with shelf lives of 58-64 months .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cinitapride tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the serotonin receptors, specifically the 5-HT1, 5-HT2, and 5-HT4 receptors . By binding to these receptors, cinitapride tartrate modulates the release of neurotransmitters, thereby influencing gastrointestinal motility and reducing symptoms of nausea and vomiting . The interaction with 5-HT4 receptors enhances the release of acetylcholine, which stimulates gastrointestinal motility .
Cellular Effects
Cinitapride tartrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting on the 5-HT4 receptors, cinitapride tartrate enhances the release of acetylcholine, which in turn stimulates smooth muscle contraction in the gastrointestinal tract . This leads to improved gastric emptying and reduced symptoms of dyspepsia . Additionally, cinitapride tartrate’s antagonistic action on the 5-HT2 receptors helps in reducing nausea and vomiting .
Molecular Mechanism
The molecular mechanism of cinitapride tartrate involves its binding interactions with serotonin receptors. As an agonist of the 5-HT1 and 5-HT4 receptors, cinitapride tartrate enhances the release of neurotransmitters such as acetylcholine, which stimulates gastrointestinal motility . Conversely, its antagonistic action on the 5-HT2 receptors helps in reducing nausea and vomiting by inhibiting the release of certain neurotransmitters . These interactions at the molecular level contribute to the overall therapeutic effects of cinitapride tartrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinitapride tartrate have been observed to change over time. The stability and degradation of cinitapride tartrate are crucial factors that influence its long-term effects on cellular function. Studies have shown that cinitapride tartrate has a half-life of 3-5 hours, indicating its relatively short duration of action . Long-term studies in vitro and in vivo have demonstrated that cinitapride tartrate maintains its efficacy in improving gastrointestinal motility and reducing symptoms of dyspepsia over extended periods .
Dosage Effects in Animal Models
The effects of cinitapride tartrate vary with different dosages in animal models. Studies have shown that low to moderate doses of cinitapride tartrate effectively improve gastrointestinal motility and reduce symptoms of dyspepsia without significant adverse effects . At higher doses, cinitapride tartrate may cause toxic effects, including gastrointestinal disturbances and central nervous system effects . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects .
Metabolic Pathways
Cinitapride tartrate is involved in various metabolic pathways, including interactions with enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of cinitapride tartrate results in the formation of several metabolites, which are then excreted through the urine . The involvement of cinitapride tartrate in these metabolic pathways can influence its overall efficacy and safety profile .
Transport and Distribution
Cinitapride tartrate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once absorbed, cinitapride tartrate is distributed throughout the body, with higher concentrations observed in the gastrointestinal tract . This distribution pattern is consistent with its therapeutic effects on gastrointestinal motility .
Subcellular Localization
The subcellular localization of cinitapride tartrate plays a crucial role in its activity and function. Cinitapride tartrate is primarily localized in the gastrointestinal tract, where it exerts its effects on smooth muscle cells and enteric neurons . The targeting signals and post-translational modifications of cinitapride tartrate direct it to specific compartments within the cells, ensuring its optimal activity and function .
Eigenschaften
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207859-16-2 | |
| Record name | Cinitapride tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINITAPRIDE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main analytical methods used to quantify Cinitapride tartrate in pharmaceutical formulations?
A1: Two spectrophotometric methods have been developed and validated for the quantification of Cinitapride tartrate:
- Method A: This method utilizes the molecular salt formation reaction between Cinitapride tartrate and Picric Acid. The resulting yellow-colored chromogen exhibits maximum absorption at 410 nm. []
- Method B: This method relies on the formation of an internal salt between Cinitapride tartrate and a citric acid-acetic anhydride system. The absorbance of the formed complex is measured at 565 nm. []
- Method A: This method involves complex formation of Cinitapride tartrate with cobalt thiocynate, resulting in a complex with an absorption maximum at 620 nm. []
- Method B: This method utilizes complex formation with methyl orange, with the complex exhibiting an absorption maximum at 430 nm. []
Q2: What are the advantages of the developed spectrophotometric methods for analyzing Cinitapride tartrate in pharmaceutical formulations?
A2: The developed spectrophotometric methods offer several advantages:
- High Sensitivity: Both methods demonstrate good sensitivity, enabling the determination of Cinitapride tartrate at low concentrations. [, ]
- Selectivity: The methods exhibit good selectivity for Cinitapride tartrate in the presence of excipients commonly found in pharmaceutical formulations. [, ]
- Accuracy and Precision: The methods have been validated according to ICH guidelines, demonstrating good accuracy and precision. [, ]
- Simplicity and Cost-Effectiveness: The methods are relatively simple to perform, requiring readily available equipment and reagents, making them suitable for routine quality control analysis. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)

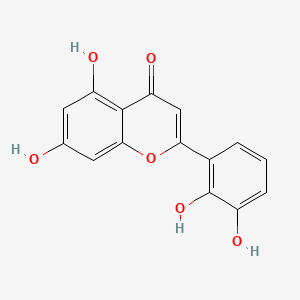
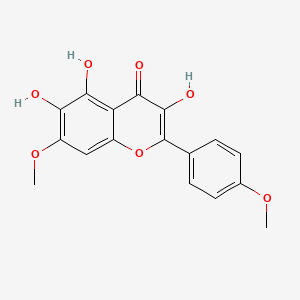

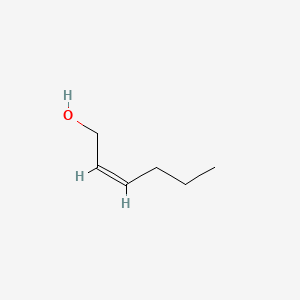

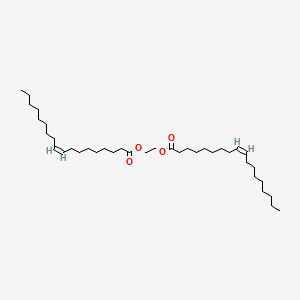
![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)



